Pyrrolidine Substitution Regiochemistry: 2-Position vs 3-Position Isomer Governs Downstream Fused-Heterocycle Geometry
CAS 1396967-66-0 features the pyrrolidine ring attached at the 2-position of the pyrazole, whereas its closest commercially available regioisomer (tert-butyl 3-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate, CAS 1795287-64-7) substitutes at the 3-position . In the Novartis BET inhibitor patent family (WO2014/166924), the 2-pyrrolidine attachment is the explicitly claimed core that, upon deprotection and ring closure, orients the pyrrolidine nitrogen in the correct trajectory to form the fused pyrazolo[1,5-a]pyrrolidine scaffold requisite for bromodomain engagement; the 3-substituted isomer would generate an isomeric scaffold with a different vector of the Boc-pyrrolidine moiety, incompatible with the reported SAR [1].
| Evidence Dimension | Pyrrolidine attachment position on the pyrazole ring |
|---|---|
| Target Compound Data | Pyrrolidine attached at 2-position of pyrazole (CAS 1396967-66-0, C₁₂H₂₀N₄O₂, MW 252.31 Da) |
| Comparator Or Baseline | Pyrrolidine attached at 3-position of pyrazole (CAS 1795287-64-7, C₁₂H₂₀N₄O₂, MW 252.31 Da, identical formula) |
| Quantified Difference | Molecular formula and MW identical; substitution position differs by one ring atom (2- vs 3-), estimated ~1.4 Å shift in Boc-pyrrolidine centroid position |
| Conditions | Structural comparison based on patent-claimed core scaffold (pyrazolopyrrolidine), WO2014/166924 A1 |
Why This Matters
A one-atom shift in pyrrolidine attachment determines whether the deprotected intermediate can cyclize into the patent-protected pyrazolopyrrolidine BET inhibitor chemotype, making CAS 1396967-66-0 the only regioisomeric building block that matches the explicitly claimed core structure.
- [1] Novartis AG. Pyrazolopyrrolidine derivatives and their use in the treatment of disease. International Patent Application WO2014/166924 A1, published 16 October 2014. U.S. Patent US 8,975,417 B2. View Source
